1-(2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, an imidazolylphenyl group, a pyridinyl group, and a triazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The synthesis may start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl, imidazolylphenyl, and pyridinyl groups through various coupling reactions. Key reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted triazole derivatives.
Scientific Research Applications
1-(2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific properties.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chlorophenyl)-N-(4-imidazol-1-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
- 1-(2-Bromophenyl)-N-(4-imidazol-1-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
- 1-(2-Methylphenyl)-N-(4-imidazol-1-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Uniqueness
The presence of the fluorophenyl group in 1-(2-fluorophenyl)-N-[4-(1H-imidazol-1-yl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain biological targets. This makes it distinct from other similar compounds and potentially more effective in specific applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(4-imidazol-1-ylphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN7O/c24-19-3-1-2-4-20(19)31-22(16-9-11-25-12-10-16)21(28-29-31)23(32)27-17-5-7-18(8-6-17)30-14-13-26-15-30/h1-15H,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYHBGDSEAIRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4C=CN=C4)C5=CC=NC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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